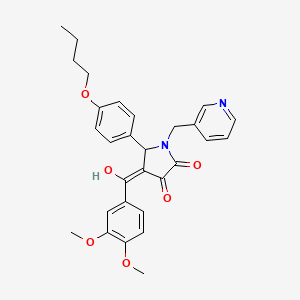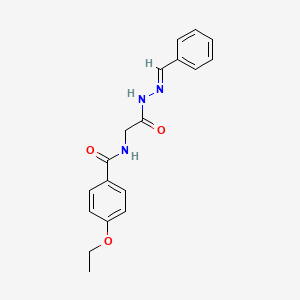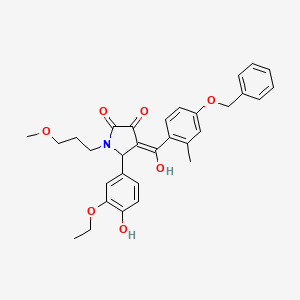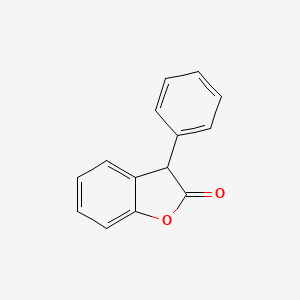
4-((2-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- It contains a 1,2,4-triazole ring fused with a thiol group and substituted with a chlorobenzylidene moiety and a fluorophenyl group.
- These types of compounds often exhibit diverse biological activities, including antitumor, antibacterial, antiplatelet, antithrombotic, and insecticidal properties.
- Additionally, they serve as versatile intermediates in the synthesis of tetrahydrocarbazoles and tetrahydrocarbazolones.
4-((2-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol: , is a heterocyclic compound with an intriguing structure.
准备方法
- One synthetic route involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 2-chlorobenzylidene-thiosemicarbazide .
- The subsequent cyclization of this intermediate with fluorophenyl isothiocyanate leads to the formation of the target compound.
- Industrial production methods may involve variations of these steps, optimizing yields and scalability.
化学反应分析
Oxidation: The compound may undergo oxidation reactions, especially at the thiol group.
Substitution: The chlorobenzylidene group can participate in substitution reactions.
Common Reagents: Reagents like or may be involved in oxidation.
Major Products: Oxidation could yield sulfoxides or sulfones, while substitution may lead to various derivatives.
科学研究应用
Chemistry: The compound’s unique structure makes it valuable for designing new ligands or catalysts.
Biology: It might exhibit interesting interactions with enzymes or receptors due to its aromatic rings and functional groups.
Medicine: Research could explore its potential as an antitumor agent or antimicrobial drug.
Industry: Its synthetic intermediacy and functional groups could find applications in fine chemical synthesis.
作用机制
- The exact mechanism remains to be fully elucidated, but potential targets could include enzymes, receptors, or cellular pathways.
- The thiol group might be involved in redox processes, while the aromatic rings could interact with biological macromolecules.
相似化合物的比较
Similar Compounds:
Uniqueness: The presence of both chlorobenzylidene and fluorophenyl groups sets our compound apart from these analogs.
属性
CAS 编号 |
578701-01-6 |
|---|---|
分子式 |
C15H10ClFN4S |
分子量 |
332.8 g/mol |
IUPAC 名称 |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClFN4S/c16-12-7-3-1-5-10(12)9-18-21-14(19-20-15(21)22)11-6-2-4-8-13(11)17/h1-9H,(H,20,22)/b18-9+ |
InChI 键 |
CYNHPQUVAFQUOZ-GIJQJNRQSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011009.png)


![[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate](/img/structure/B12011032.png)


![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)

![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)

